2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5OS/c1-16(2)24(5,15-25)26-21(30)14-31-23-28-27-22(19-10-6-17(3)7-11-19)29(23)20-12-8-18(4)9-13-20/h6-13,16H,14H2,1-5H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBYLBDVNQXYDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)NC(C)(C#N)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Implications :
Enzyme Inhibition Profiles
Key Findings :
- 1,3,4-Oxadiazole derivatives (e.g., 8g) exhibit moderate tyrosinase inhibition, attributed to their sulfanyl-acetamide motif and indole substituents .
- Triazole analogs are often more potent against enzymes like α-glucosidase due to stronger π-π stacking and hydrogen-bonding interactions with the triazole ring .
Crystallographic and Computational Studies
The structural characterization of similar compounds frequently employs SHELX software (e.g., SHELXL for refinement), a gold standard in small-molecule crystallography . For example:
- SHELXL enables precise modeling of disordered atoms and anisotropic displacement parameters, critical for resolving complex substituents like the cyano group in the target compound .
- SHELXS and SHELXD are used for phase determination in related structures, though their application to the target compound remains unreported in the provided evidence .
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